Methyl 4-oxopiperidine-1-carboxylate
Overview
Description
Methyl 4-oxopiperidine-1-carboxylate is a chemical compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing methyl 4-oxopiperidine-1-carboxylate involves the acid-mediated 6-endo-trig cyclisation of amine-substituted enones . This reaction is performed under conditions that prevent the removal of the Boc-protecting group or acetal formation, resulting in high overall yields of the 4-oxopiperidine products from a wide range of alkyl-substituted enones .
Industrial Production Methods
Industrial production methods for this compound typically involve the use of commercially available reagents and solvents to produce large amounts of highly pure optically active compounds . The process is designed to be efficient and scalable, ensuring high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-oxopiperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted piperidine derivatives.
Scientific Research Applications
Methyl 4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of fine chemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, affecting the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Methyl 4-oxopiperidine-1-carboxylate can be compared with other similar compounds, such as:
(9H-Fluoren-9-yl)this compound: This compound has a similar structure but includes a fluorenyl group, which can affect its reactivity and applications.
tert-Butyl 3-methyl-4-oxopiperidine-1-carboxylate: This compound is another derivative of piperidine with different substituents, leading to variations in its chemical properties and uses.
The uniqueness of this compound lies in its specific structure and the resulting chemical properties, which make it suitable for a wide range of applications in research and industry.
Properties
IUPAC Name |
methyl 4-oxopiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-11-7(10)8-4-2-6(9)3-5-8/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOEOMWYFJBSYSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184071 | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29976-54-3 | |
Record name | 1-Piperidinecarboxylic acid, 4-oxo-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29976-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029976543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-oxopiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is methyl 4-oxopiperidine-1-carboxylate used to generate diverse chemical structures for drug discovery?
A1: this compound serves as a starting point for creating diverse spiropiperidine scaffolds, which are of interest in medicinal chemistry, particularly for targeting enzymes like BACE. The research paper highlights a synthetic route starting from the chiral compound (S)-methyl 2-methyl-4-oxopiperidine-1-carboxylate. The inclusion of the methyl group at the 2-position allows for diastereoselective control during a key Overman rearrangement reaction. [] This reaction is crucial for setting the desired stereochemistry at a specific quaternary center within the target molecule. [] Following the Overman rearrangement, a ring-closing metathesis reaction using a Grubbs catalyst is employed to form a five-membered ring, generating either an α,β-unsaturated lactam or sultam, depending on the specific reagents used. [] Importantly, the researchers demonstrate the versatility of this approach by incorporating various substituents on the lactam/sultam ring and further modifying the amine and amide nitrogen atoms. This late-stage functionalization is highly advantageous as it enables the rapid generation of diverse analogs for structure-activity relationship (SAR) studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.